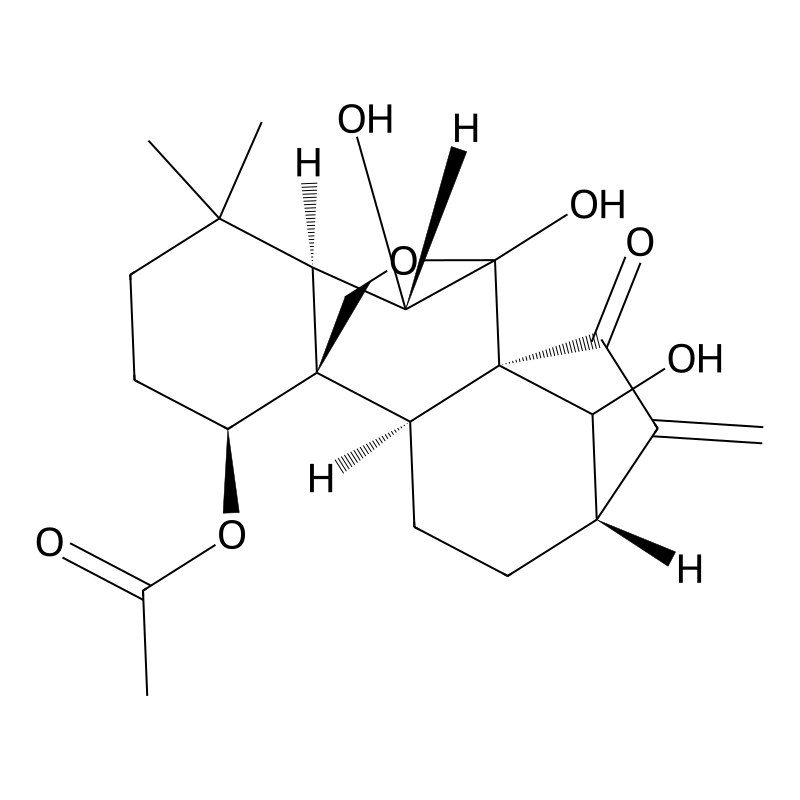

Lasiokaurin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Lasiokaurin is an ent-kaurane diterpenoid isolated from plants of the *Isodon* (formerly *Rabdosia*) genus, such as *Isodon rubescens*. Structurally related to other well-known diterpenoids like Oridonin, Lasiokaurin is primarily investigated for its cytotoxic properties against various cancer cell lines. Its core value in a research or drug discovery setting stems from its ability to induce apoptosis and cause cell cycle arrest, making it a critical tool compound for studying cancer biology and a potential scaffold for therapeutic development.

References

- [1] Lyu, K., et al. "Lasiokaurin Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis." *Journal of Receptors and Signal Transduction*, vol. 44, no. 1, 2024, pp. 113-124.

- [5] Lyu, K., et al. "Lasiokaurin Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis." *bioRxiv*, 2023.

- [4] Pu, H., et al. "In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model." *International Journal of Molecular Sciences*, vol. 24, no. 23, 2023, p. 16686.

- [10] Pu, H., et al. "In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model." *International Journal of Molecular Sciences*, vol. 24, no. 23, 2023, p. 16686.

- [6] Pu, H., et al. "Exploring the in vitro and in vivo anticancer activity of lasiokaurin on nasopharyngeal carcinoma." *Pharmacological Research - Modern Chinese Medicine*, vol. 9, 2023, p. 100303.

Substituting Lasiokaurin with its close structural analog, Oridonin, or with a crude plant extract is inadvisable for achieving reproducible and mechanistically distinct results. Although both are *ent*-kaurane diterpenoids, minor structural differences lead to quantifiable variations in cytotoxic potency against specific cell lines and distinct downstream signaling pathway modulation. For instance, Lasiokaurin has demonstrated greater potency than Oridonin in triple-negative breast cancer (TNBC) models. Crude extracts contain a complex mixture of dozens of related but distinct diterpenoids, which can produce confounding biological effects and obscure the specific activity of Lasiokaurin, making them unsuitable for targeted mechanistic studies.

References

- [4] Pu, H., et al. "In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model." *International Journal of Molecular Sciences*, vol. 24, no. 23, 2023, p. 16686.

- [10] Pu, H., et al. "In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model." *International Journal of Molecular Sciences*, vol. 24, no. 23, 2023, p. 16686.

- [14] Wang, Y., et al. "Characterization and Identification of the Ent-Kaurane Diterpenoids in Isodonis Excisoidis Herba Using UHPLC-LTQ-Orbitrap-MS." *Molecules*, vol. 29, no. 2, 2024, p. 433.

Greater Cytotoxic Potency in Triple-Negative Breast Cancer (TNBC) Cells Compared to Oridonin

In a direct comparison using a triple-negative breast cancer cell line, Lasiokaurin demonstrated significantly higher cytotoxic potency than its common structural analog, Oridonin. After 72 hours of treatment, the half-maximal inhibitory concentration (IC50) for Lasiokaurin was more than 2.5-fold lower than that of Oridonin, indicating a stronger growth-inhibitory effect at lower concentrations.

| Evidence Dimension | Cytotoxicity (IC50) |

| Target Compound Data | 2.47 µM (Lasiokaurin) |

| Comparator Or Baseline | 6.51 µM (Oridonin) |

| Quantified Difference | 2.64x more potent |

| Conditions | MDA-MB-231 human breast cancer cells, 72-hour exposure, MTT assay. |

For researchers studying TNBC or screening for potent diterpenoids, Lasiokaurin provides a stronger inhibitory effect at lower concentrations than Oridonin, enabling more effective experiments while minimizing potential off-target effects.

Demonstrated In Vivo Efficacy in Xenograft Models Without Significant Toxicity

In a xenograft mouse model of triple-negative breast cancer, administration of Lasiokaurin significantly curtailed tumor growth. Importantly, this anti-tumor activity was achieved without exerting detrimental effects on the body weight of the animals, a key indicator of systemic toxicity. This contrasts with many standard chemotherapeutic agents which often cause significant side effects.

| Evidence Dimension | In Vivo Efficacy & Safety |

| Target Compound Data | Significant tumor growth inhibition. |

| Comparator Or Baseline | No detrimental effects on body weight or vital organs. |

| Quantified Difference | Effective tumor suppression with favorable preliminary safety profile. |

| Conditions | MDA-MB-231 xenograft nude mouse model. |

This provides critical preclinical validation, making Lasiokaurin a more compelling candidate for in vivo studies than compounds with only in vitro data, as it demonstrates biological activity and acceptable tolerability in a living system.

Mechanistically Distinct Action via PLK1 Pathway Regulation

Lasiokaurin induces G2/M cell cycle arrest and apoptosis in breast cancer cells by specifically downregulating the expression of Polo-like kinase 1 (PLK1). Transcriptomic analysis and subsequent immunoblotting confirmed that Lasiokaurin reduced both PLK1 mRNA and protein levels, a mechanism that distinguishes its action from other cytotoxic agents. This targeted effect on a key cell cycle regulator provides a clear mechanistic rationale for its use.

| Evidence Dimension | Mechanism of Action |

| Target Compound Data | Induces G2/M arrest and apoptosis via downregulation of PLK1 pathway. |

| Comparator Or Baseline | General cytotoxic agents or other diterpenoids with different primary targets. |

| Quantified Difference | Identified as a specific regulator of the PLK1 pathway. |

| Conditions | SK-BR-3 and MDA-MB-231 breast cancer cells, RNA sequencing and immunoblotting assays. |

For researchers investigating cell cycle regulation or the PLK1 pathway, Lasiokaurin is not just another cytotoxic agent but a specific tool to probe a clinically relevant cancer target, justifying its selection over compounds with less-defined mechanisms.

Lead Compound Screening in Triple-Negative Breast Cancer (TNBC) Models

Ideal for use in high-throughput or secondary screening campaigns where superior potency against TNBC cell lines is required. Its 2.6-fold higher potency compared to the common analog Oridonin allows for lower, more specific concentrations, reducing the risk of off-target artifacts in screening results.

Mechanistic Studies of the PLK1-Mediated G2/M Checkpoint

Serves as a specific chemical probe for investigating the role of the Polo-like kinase 1 (PLK1) pathway in cell cycle progression and apoptosis. Unlike broad-spectrum cytotoxic agents, Lasiokaurin's defined mechanism of downregulating PLK1 makes it a precise tool for validating this pathway as a therapeutic target.

Preclinical In Vivo Efficacy Testing for Novel Diterpenoids

A suitable positive control or benchmark compound in preclinical xenograft studies due to its demonstrated ability to inhibit tumor growth in vivo without causing significant weight loss in animal models. This established efficacy and tolerability profile provides a strong comparator for evaluating new chemical entities.

References

- [1] Pu, H., et al. "In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model." *International Journal of Molecular Sciences*, vol. 24, no. 23, 2023, p. 16686.

- [2] Lyu, K., et al. "Lasiokaurin Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis." *Journal of Receptors and Signal Transduction*, vol. 44, no. 1, 2024, pp. 113-124.

- [3] Pu, H., et al. "Exploring the in vitro and in vivo anticancer activity of lasiokaurin on nasopharyngeal carcinoma." *Pharmacological Research - Modern Chinese Medicine*, vol. 9, 2023, p. 100303.

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Zhao W, Wang WG, Li XN, Du X, Zhan R, Zou J, Li Y, Zhang HB, He F, Pu JX, Sun HD. Neoadenoloside A, a highly functionalized diterpene C-glycoside, from Isodon adenolomus. Chem Commun (Camb). 2012 Aug 11;48(62):7723-5. doi: 10.1039/c2cc33656a. Epub 2012 Jun 28. PubMed PMID: 22743545.

3: Ding L, Zhou Q, Wang L, Wang W, Zhang S, Liu B. Comparison of cytotoxicity and DNA damage potential induced by ent-kaurene diterpenoids from Isodon plant. Nat Prod Res. 2011 Sep;25(15):1402-11. doi: 10.1080/14786410802267734. Epub 2011 Jul 8. PubMed PMID: 19606380.

4: Zhang HB, Pu JX, Wang YY, He F, Zhao Y, Li XN, Luo X, Xiao WL, Li Y, Sun HD. Four new ent-kauranoids from Isodon rubescens var. lushanensis and data reassignment of dayecrystal B. Chem Pharm Bull (Tokyo). 2010 Jan;58(1):56-60. PubMed PMID: 20045967.

5: Fujita E, Nagao Y, Node M, Kaneko K, Nakazawa S, Kuroda H. Antitumor activity of the Isodon diterpenoids: structural requirements for the activity. Experientia. 1976 Feb 15;32(2):203-6. PubMed PMID: 1269612.

6: Du Y, Liu P, Zhu H, Shi X, Zhao C, Wang N, Zhang L. A sensitive analysis method for 7 diterpenoids in rat plasma by liquid chromatography-electrospray ionization mass spectrometry and its application to pharmacokinetic study of Isodon serra extract. J Chromatogr A. 2011 Oct 28;1218(43):7771-80. doi: 10.1016/j.chroma.2011.08.033. Epub 2011 Aug 17. PubMed PMID: 21930275.

7: Abbaskhan A, Choudhary MI, Tsuda Y, Parvez M, Atta-ur-Rahman, Shaheen F, Parween Z, Tareen RB, Zaidi MA. A new diepoxy-ent-kauranoid, rugosinin, from Isodon rugosus. Planta Med. 2003 Jan;69(1):94-6. Erratum in: Planta Med. 2003 Apr;69(4):384. PubMed PMID: 12567293.

8: Xu S, Pei L, Li D, Yao H, Cai H, Yao H, Wu X, Xu J. Synthesis and antimycobacterial evaluation of natural oridonin and its enmein-type derivatives. Fitoterapia. 2014 Dec;99:300-6. doi: 10.1016/j.fitote.2014.10.005. Epub 2014 Oct 12. PubMed PMID: 25316557.

9: Gao YH, Wan ZX, Lai XW, Zhu Y, Li GY, Wu SH. [Chemical constituents of Rabdosia nervosa (Hemsl) C.Y. Wu et H. W. Li]. Zhongguo Zhong Yao Za Zhi. 1994 May;19(5):295-6, 320. Chinese. PubMed PMID: 7945871.

10: Li DH, Hu P, Xu ST, Fang CY, Tang S, Wang XY, Sun XY, Li H, Xu Y, Gu XK, Xu JY. Lasiokaurin derivatives: synthesis, antimicrobial and antitumor biological evaluation, and apoptosis-inducing effects. Arch Pharm Res. 2017 Jul;40(7):796-806. doi: 10.1007/s12272-016-0867-9. Epub 2017 Jan 21. PubMed PMID: 28110416.

11: Han QB, Li RT, Li ML, Mou YK, Tian QE, Li SW, Sun HD. Ent-kauranoids from Isodon rubescens var. taihangensis. J Asian Nat Prod Res. 2005 Feb;7(1):31-6. PubMed PMID: 15621599.

12: Bai SP, Wei QY, Jin XL, Wu QX, Yang L. Two novel ent-kauranoid diterpenoids from Isodon japonica leaves. Planta Med. 2005 Aug;71(8):764-9. PubMed PMID: 16142643.

13: Hong SS, Lee SA, Han XH, Hwang JS, Lee C, Lee D, Hong JT, Kim Y, Lee H, Hwang BY. ent-Kaurane diterpenoids from Isodon japonicus. J Nat Prod. 2008 Jun;71(6):1055-8. doi: 10.1021/np0705965. Epub 2008 May 21. PubMed PMID: 18491868.

14: Dai LP, Zhang LX, Liu YL, Wu H, Liu RX, Zhao M, Tian SS, Jiang X, Chen SQ. Isolation and purification of diterpenoids from the aerial parts of Isodon excisoides target-guided by UPLC-LTQ-Orbitrap-MS. Nat Prod Res. 2018 Jan 10:1-7. doi: 10.1080/14786419.2017.1419225. [Epub ahead of print] PubMed PMID: 29320879.

Explore Compound Types